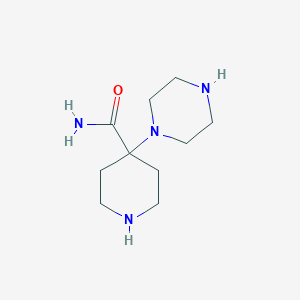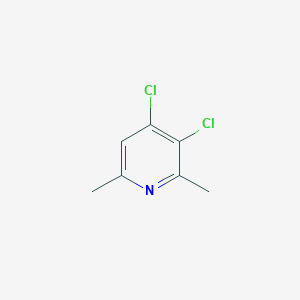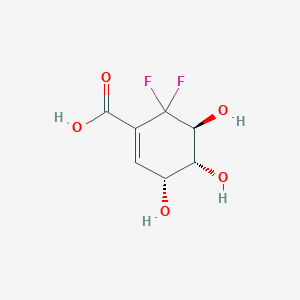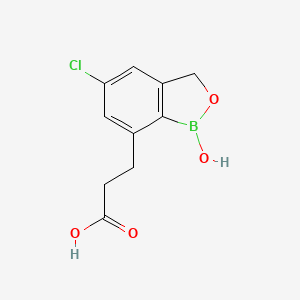![molecular formula C10H11FO B13151773 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane CAS No. 1701845-38-6](/img/structure/B13151773.png)
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane typically involves the reaction of 3-fluoro-4-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the oxirane ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenol
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the 3-fluoro-4-methylphenyl group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the fluorine atom also influences the compound’s chemical behavior, making it distinct from other epoxides and phenyl derivatives.
Propiedades
Número CAS |
1701845-38-6 |
|---|---|
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-[(3-fluoro-4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-8(5-10(7)11)4-9-6-12-9/h2-3,5,9H,4,6H2,1H3 |
Clave InChI |
CTYUYGTYDTVOJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2CO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)



![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)




